3-Bromo-4-ethoxy-5-methoxybenzoic acid
Description
Significance within Halogenated Benzoic Acid Chemistry
Halogenated benzoic acids are a class of compounds that play a crucial role in medicinal chemistry and materials science. The introduction of a halogen atom, such as bromine, into the benzoic acid structure can significantly alter the molecule's physicochemical properties. This can include changes in acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design. researchgate.net The presence of a bromine atom can also introduce the potential for halogen bonding, a specific and directional interaction that can be exploited in designing ligands for biological targets. acs.orgacs.org
Overview of Research Trajectories for the Chemical Compound
Given the limited specific research on 3-Bromo-4-ethoxy-5-methoxybenzoic acid, its research trajectories can be inferred from studies on analogous compounds. A primary area of investigation for such molecules is in the synthesis of more complex chemical entities. Substituted benzoic acids are versatile intermediates in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. wikipedia.org For instance, the related compound, 3-bromo-4-methoxybenzoic acid, is utilized in the synthesis of anti-inflammatory and analgesic drugs.
Another promising research avenue is the exploration of its biological activity. The substitution pattern of this compound may confer interesting pharmacological properties. Benzoic acid derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents. preprints.org The specific combination of bromo, ethoxy, and methoxy (B1213986) groups could lead to novel interactions with biological targets.
Furthermore, in the field of materials science, substituted benzoic acids are used in the development of liquid crystals and other advanced materials. researchgate.net The rigid core of the benzoic acid, combined with the flexible alkoxy chains, could be explored for the synthesis of new materials with unique optical or electronic properties. The synthesis of this compound would likely involve the oxidation of the corresponding benzaldehyde, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. nih.gov
Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H11BrO4 |
| Monoisotopic Mass | 273.98407 Da |
| Predicted XlogP | 2.4 |
Note: The data in this table is based on predicted values for this compound. uni.lu
Spectroscopic Data
| Spectroscopy | Data |
| Predicted Collision Cross Section ([M+H]+) | 148.4 Ų |
| Predicted Collision Cross Section ([M+Na]+) | 160.2 Ų |
| Predicted Collision Cross Section ([M-H]-) | 153.8 Ų |
Note: The data in this table is based on predicted values for this compound. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-ethoxy-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKJPBQKOGGPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Studies of 3 Bromo 4 Ethoxy 5 Methoxybenzoic Acid Analogs
Reaction Pathways of Aromatic Halides and Carboxylic Acids
Aromatic carboxylic acids and aromatic halides exhibit distinct yet interconnected reaction pathways. The reactivity of a molecule like 3-Bromo-4-ethoxy-5-methoxybenzoic acid is governed by the functional groups present: the carboxylic acid, the aromatic bromine, and the two alkoxy groups attached to the benzene (B151609) ring.
The carboxyl group (–COOH) itself is a primary site of reactivity. It can undergo nucleophilic acyl substitution, where the hydroxyl portion is replaced by another nucleophile. khanacademy.org Common transformations include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. numberanalytics.com
Amide Formation: Reaction with an amine, often requiring a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an amide. khanacademy.org This is because amines tend to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. khanacademy.org
Acid Halide Formation: Conversion to a more reactive acid halide (e.g., an acid chloride) using reagents like thionyl chloride (SOCl₂) or phosphorus chlorides. khanacademy.orgwikipedia.org These acid halides are versatile intermediates for synthesizing esters and amides. youtube.com
Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org
The aromatic ring itself is a center for electrophilic aromatic substitution (EAS). numberanalytics.com The outcome of such reactions is dictated by the directing effects of the existing substituents. The carboxylic acid group is an electron-withdrawing group and acts as a meta-director. numberanalytics.comwikipedia.org Conversely, the bromine atom and the alkoxy groups are ortho-, para-directors. mdpi.com The interplay of these competing influences determines the position of any new substituent.
The bromine atom, as an aromatic halide, can participate in reactions like cross-coupling, although it is generally less reactive in nucleophilic aromatic substitution unless the ring is highly activated by other electron-withdrawing groups.
Influence of Alkoxy Substituents on Reaction Selectivity
The ethoxy (–OCH₂CH₃) and methoxy (B1213986) (–OCH₃) groups are powerful activating groups in electrophilic aromatic substitution due to their ability to donate electron density to the benzene ring through resonance. This activation generally makes the ring more susceptible to electrophilic attack than unsubstituted benzoic acid.
These alkoxy groups are ortho- and para-directing. In this compound, the positions ortho and para to the alkoxy groups are already substituted. However, their electronic influence is critical in modern catalytic reactions, such as C-H activation. While not traditionally considered strong directing groups for chelation-assisted catalysis, alkoxy groups can exert a significant influence on regioselectivity. mdpi.comresearchgate.net Studies have shown that the partial orientation of C-H activation to the ortho-position can be influenced by alkoxy groups. mdpi.com For instance, the reaction of meta-methoxy benzoic acid with an alkyne can show poor regioselectivity, yielding a mixture of products, which highlights the subtle but important role of the alkoxy substituent. mdpi.comresearchgate.net
The observed regioselectivity in such reactions is often a result of a combination of steric factors and weak non-covalent interactions, such as C–H⋯O interactions between the substrate's methoxy group and the catalyst's supporting ligand. mdpi.comresearchgate.net This demonstrates that the electronic nature of alkoxy substituents can guide reactivity in nuanced ways beyond simple electrophilic substitution rules.
The directing effects of the substituents on the aromatic ring of this compound are summarized in the table below. The net effect on an incoming electrophile would depend on the specific reaction conditions.
| Substituent | Position | Type | Directing Effect |
| -COOH | 1 | Deactivating | Meta |
| -Br | 3 | Deactivating | Ortho, Para |
| -OCH₂CH₃ | 4 | Activating | Ortho, Para |
| -OCH₃ | 5 | Activating | Ortho, Para |
Catalytic Reactivity in Benzoic Acid Derivative Transformations
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity in the transformation of molecules like benzoic acid derivatives. Transition-metal catalysis, in particular, has opened up new avenues for functionalizing what were once considered unreactive C-H bonds. nih.govdntb.gov.ua This approach provides a step-economical way to synthesize complex organic molecules. researchgate.net
While traditional electrophilic aromatic substitution is governed by the inherent electronic properties of the substituents, catalytic methods can override these tendencies. nih.gov For example, chelation-assisted strategies can direct a catalyst to a specific C-H bond, often ortho to a coordinating functional group. dntb.gov.ua However, achieving functionalization at the meta-position has been a significant challenge, especially for electron-poor arenes like benzoic acid derivatives. nih.govresearchgate.net Recent advances have seen the development of specialized templates that can direct catalysts to the meta-position, enabling reactions like olefination and acetoxylation. nih.govresearchgate.net
Transition metals such as palladium (Pd), rhodium (Rh), and iridium (Ir) are at the forefront of C-H functionalization catalysis for benzoic acids and their derivatives. acs.orgnih.gov These catalysts operate through various mechanisms, often involving the formation of a metal-carbon bond via C-H activation. acs.org
Palladium (Pd): Palladium catalysts are widely used for C-H functionalization. nih.gov For benzoic acid derivatives, Pd(II) catalysts have been successfully employed for meta-C-H olefination. nih.gov These reactions often require a directing group—a molecular template that binds to the substrate and positions the palladium catalyst near the target meta-C-H bond. researchgate.net This strategy overcomes the natural tendency for ortho-functionalization. The catalytic cycle can involve Pd(II)/Pd(IV) or Pd(II)/Pd(0) pathways. nih.gov
Rhodium (Rh): Rhodium catalysts, particularly those containing a Cp* ligand (pentamethylcyclopentadienyl), have proven effective in various C-H activation reactions. mdpi.com For example, Rh(III)-catalyzed annulation of alkoxy-substituted benzoic acids with alkynes has been studied to understand how substituents influence regioselectivity. mdpi.comresearchgate.net The nature of the catalyst's supporting ligand and the alkyne itself can significantly impact which regioisomer of the product is formed. mdpi.com
Iridium (Ir): Iridium catalysts, such as (Cp*IrCl₂)₂, have been used for C-H bond functionalization of benzoic acid. acs.org Mechanistic studies suggest these reactions proceed through C-H activation to form an iridium-carbon bond, followed by the insertion of another reactant, like a benzoquinone. acs.org These catalysts are also capable of facilitating H/D exchange reactions, which are useful for probing reaction mechanisms. acs.org
The table below summarizes key findings in the transition metal-catalyzed functionalization of benzoic acid analogs.
| Catalyst System | Metal | Transformation | Selectivity | Reference |
| Pd(OAc)₂ / Ligand / O₂ | Palladium (II) | Olefination | Meta | nih.gov |
| (Cp*IrCl₂)₂ | Iridium (III) | Annulation with Benzoquinone | Ortho | acs.org |
| [CpERhCl₂]₂ | Rhodium (III) | Annulation with Alkynes | Varies (Ligand/Alkyne dependent) | mdpi.comresearchgate.net |
Advanced Spectroscopic Characterization in Research for 3 Bromo 4 Ethoxy 5 Methoxybenzoic Acid
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 3-Bromo-4-ethoxy-5-methoxybenzoic acid, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches of the ether and acid groups, aromatic C-H and C=C stretches, and the C-Br stretch.
However, a review of publicly available scientific literature and spectral databases did not yield specific experimental FT-IR data for this compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered photons correspond to the vibrational modes of the molecule. This technique is particularly effective for analyzing non-polar bonds and symmetric vibrations. Key Raman shifts for this compound would be anticipated for the aromatic ring vibrations and the C-Br bond.
As with FT-IR, specific experimental Raman spectroscopic data for this compound could not be located in the surveyed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic protons, the ethoxy group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, the methoxy (B1213986) group's protons, and the acidic proton of the carboxyl group.
Despite extensive searches, experimental ¹H NMR spectral data specifically for this compound were not found in the available research.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing information about the number of different carbon environments and their electronic state. The spectrum for this compound would display unique signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (including those bonded to the bromine, ethoxy, methoxy, and carboxylic acid groups), and the carbons of the ethoxy and methoxy substituents.
Publicly accessible experimental ¹³C NMR data for this compound could not be identified.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The monoisotopic mass of this compound is 273.98407 Da. uni.lubeilstein-journals.org
While experimental mass spectrometry data for the target compound is not available, predicted data for an isomer, 3-bromo-5-ethoxy-4-methoxybenzoic acid, which has the same molecular formula (C₁₀H₁₁BrO₄), provides insight into the expected m/z values for various adducts. uni.lu This data is useful for identifying the compound in complex mixtures when analyzed by high-resolution mass spectrometry.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 274.99135 |
| [M+Na]⁺ | 296.97329 |
| [M-H]⁻ | 272.97679 |
| [M+NH₄]⁺ | 292.01789 |
| [M+K]⁺ | 312.94723 |
| [M+H-H₂O]⁺ | 256.98133 |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for this compound. While the molecular formula (C₁₀H₁₁BrO₄) is established, the precise arrangement of its atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions, has not been experimentally determined and reported.
In the broader context of substituted benzoic acids, X-ray crystallography typically reveals patterns of hydrogen bonding, often leading to the formation of dimers in the solid state. For brominated aromatic compounds, the technique is crucial for understanding how the bulky and electronegative bromine atom influences molecular packing and potential halogen bonding interactions. acs.org However, without specific experimental data for the title compound, any discussion of its crystal structure remains speculative.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Range/Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - Not Determined |
| Z (molecules/unit cell) | 2 or 4 |
| Key Intermolecular Interactions | Carboxylic acid hydrogen bonding (dimers), potential C-H···O interactions, potential Br···O halogen bonds |
Note: This table is illustrative and based on common findings for similar molecules. The actual crystallographic data for this compound is not currently available in published literature.
Surface-Sensitive Spectroscopic Techniques for Interfacial Studies
The study of how molecules like this compound interact with surfaces is critical for applications in areas such as surface functionalization and organic electronics. XPS and NEXAFS are powerful tools for such investigations, providing information on elemental composition, chemical states, and molecular orientation at interfaces.
X-ray Photoelectron Spectroscopy (XPS)
There are currently no specific XPS studies available in the scientific literature that focus on this compound. Research on analogous systems, such as other functionalized benzoic acids, demonstrates that XPS can provide detailed information about the chemical environment of the constituent elements (Carbon, Oxygen, Bromine). For instance, analysis of the C 1s and O 1s core level spectra would be expected to distinguish between the carbons and oxygens of the carboxylic acid, methoxy, and ethoxy groups. The Br 3d spectrum would confirm the presence and chemical state of the bromine atom.
Table 2: Predicted XPS Core Level Binding Energies for this compound
| Element | Orbital | Functional Group | Predicted Binding Energy (eV) |
| C 1s | Carbonyl (C=O) | Carboxylic Acid | ~288.5 - 289.5 |
| C 1s | C-O | Carboxylic Acid, Ethoxy, Methoxy | ~286.0 - 287.0 |
| C 1s | C-C, C-H | Aromatic Ring | ~284.5 - 285.5 |
| C 1s | C-Br | Aromatic Ring | ~285.0 - 286.0 |
| O 1s | C=O | Carboxylic Acid | ~531.0 - 532.0 |
| O 1s | C-O | Carboxylic Acid, Ethoxy, Methoxy | ~532.5 - 533.5 |
| Br 3d | C-Br | Aromatic Ring | ~70.0 - 71.0 |
Note: These are predicted values based on typical binding energies for these functional groups and are subject to variation based on the specific chemical environment and experimental conditions. No direct experimental data has been published for this compound.
Near-Edge X-ray Absorption Fine Structure (NEXAFS)
Similarly, a literature search indicates that NEXAFS spectroscopy has not been specifically applied to study this compound. For related aromatic compounds, NEXAFS spectroscopy, particularly angle-resolved NEXAFS, is a powerful technique for determining the orientation of molecules on a substrate. matrix-fine-chemicals.com By tuning the X-ray energy to the absorption edges of carbon (C K-edge) or oxygen (O K-edge), transitions from core levels to unoccupied molecular orbitals (e.g., π* and σ* orbitals) can be probed. The polarization dependence of these transitions can then be used to deduce the average tilt angle of the aromatic ring with respect to the surface plane.
For this compound, one would anticipate that the C K-edge NEXAFS spectrum would be dominated by a sharp resonance corresponding to the C 1s → π* transition of the aromatic ring. The intensity of this feature as a function of the incident X-ray polarization angle would provide insights into the molecular orientation when adsorbed on a surface.
Theoretical and Computational Chemistry Approaches to 3 Bromo 4 Ethoxy 5 Methoxybenzoic Acid
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the molecular structure and properties of chemical compounds at the electronic level. These computational methods allow for the detailed examination of parameters that are often difficult or impossible to determine experimentally.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of molecules. For substituted benzoic acids, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable conformation (ground state) and to analyze bond lengths, bond angles, and dihedral angles.
In a study on a related compound, 4-hydroxy-3,5-dimethoxybenzoic acid, DFT calculations were used to optimize the molecular geometry. tandfonline.com Such calculations reveal how the various substituents (hydroxyl, methoxy (B1213986) groups) influence the geometry of the benzene (B151609) ring and the carboxylic acid group. For instance, the calculations show the degree of planarity of the molecule and the orientation of the substituent groups relative to the ring.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid Analogue (4-hydroxy-3,5-dimethoxybenzoic acid) using DFT/B3LYP (Note: This data is illustrative of typical results from DFT calculations on similar molecules.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-O (methoxy) | ~1.36 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| O-H (carboxyl) | ~0.97 Å | |
| Bond Angle | C-C-C (aromatic) | ~119° - 121° |
| O-C-O (carboxyl) | ~122° | |
| Dihedral Angle | C-C-C=O (carboxyl) | ~180° (indicating planarity) |
Hartree-Fock (HF) Methods for Structural Parameters
The Hartree-Fock (HF) method is another fundamental ab initio approach used in computational chemistry to approximate the solution of the Schrödinger equation. While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, it provides a valuable baseline for structural parameter calculations and is often used in comparative studies.
In a computational analysis of 2-chlorobenzoic acid, both HF and DFT methods were used to calculate molecular structure and vibrational frequencies. researchgate.net The study compared the results from both methods with experimental data, often finding that DFT methods (like B3LYP) provide geometrical parameters that are in better agreement with experimental values than those obtained from HF calculations. researchgate.net However, HF remains a crucial tool for providing initial approximations of wave functions and for studies where a comparison between methods is desired.
Table 2: Comparison of Calculated Bond Lengths (Å) for 2-Chlorobenzoic Acid Monomer
| Bond | HF / 6-311++G(d,p) | DFT(B3LYP) / 6-311++G(d,p) |
| C-Cl | 1.725 | 1.758 |
| C=O | 1.183 | 1.205 |
| C-O | 1.341 | 1.353 |
| O-H | 0.945 | 0.967 |
Data sourced from a study on 2-chlorobenzoic acid. researchgate.net
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods provide several key descriptors derived from the molecular orbitals and electron density distribution that help in understanding and predicting the chemical behavior of a compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com
For the cocrystal of 4-hydroxy-3,5-dimethoxybenzoic acid and pyrazine-2-carboxamide, the HOMO-LUMO energy gap was calculated to be minimal, indicating a high potential for charge transfer within the molecule, which is a key factor in its reactivity and electronic properties. tandfonline.com
Table 3: Frontier Molecular Orbital Energies for a Benzoic Acid Analogue
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: Values are representative based on computational studies of substituted benzoic acids.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed picture of intramolecular bonding and delocalization (charge transfer) effects. NBO analysis can identify significant orbital-orbital interactions and quantify their stabilization energy (E2). These interactions, such as those between lone pairs (n) and antibonding orbitals (σ* or π*), are crucial for understanding the molecule's stability and the nature of its chemical bonds.
In the study of the 4-hydroxy-3,5-dimethoxybenzoic acid cocrystal, NBO analysis revealed the presence of intermolecular O-H···O hydrogen bonds, which are evidenced by the interaction between the oxygen lone pair and the antibonding O-H orbital. tandfonline.com This analysis helps to quantify the strength and nature of hydrogen bonding and other stabilizing hyperconjugative interactions.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas typically correspond to lone pairs of electronegative atoms like oxygen.
Blue regions indicate positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These areas are often found around hydrogen atoms, particularly acidic protons.
Green regions represent neutral or zero potential.
For a molecule like 3-Bromo-4-ethoxy-5-methoxybenzoic acid, an MESP map would be expected to show negative potential (red) around the carbonyl oxygen and the ether oxygens, making them sites for electrophilic interaction. tandfonline.com A region of high positive potential (blue) would be expected around the acidic hydrogen of the carboxylic acid group, identifying it as the primary site for deprotonation and nucleophilic attack. tandfonline.com
Intermolecular Interactions and Supramolecular Assembly
The solid-state architecture and bulk properties of this compound are governed by a variety of non-covalent interactions. Computational methods are essential for dissecting these forces and predicting the resultant supramolecular assemblies.
Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the bromine atom can participate in such interactions, influencing the crystal packing.
Computational studies on brominated organic molecules have elucidated the nature of these bonds. nih.govresearchgate.net The bromine atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the C-Br covalent bond. This σ-hole can interact with electron-rich regions of adjacent molecules, such as the oxygen atoms of the carboxylate or methoxy groups, or even the π-system of the benzene ring.
The strength and geometry of these halogen bonds can be predicted using computational methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM). nih.gov While direct experimental data for this compound is not available, theoretical calculations on analogous brominated compounds can provide insight into the expected characteristics of these interactions. For instance, Br…O interactions are common, with typical bond distances falling in the range of 2.8 to 3.5 Å. The linearity of the C-Br…Nu (where Nu is a nucleophile) angle is a key characteristic of a strong halogen bond.
A theoretical analysis of potential halogen bonding in this compound could yield the following types of interactions and their computationally predicted parameters:
| Interaction Type | Donor Atom | Acceptor Atom | Predicted Distance (Å) | Predicted Angle (C-Br…Acceptor, °) |
| Halogen Bond | Br | O (carbonyl) | 2.95 | 165 |
| Halogen Bond | Br | O (methoxy) | 3.10 | 150 |
| Halogen Bond | Br | O (ethoxy) | 3.15 | 148 |
| Halogen Bond | Br | Br | 3.60 | 140 (Type II) |
Note: The data in this table is hypothetical and is based on typical values from computational studies of similar brominated organic compounds.
The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, making hydrogen bonding a dominant force in its supramolecular assembly. researchgate.net Carboxylic acids commonly form cyclic dimers through a pair of O-H…O hydrogen bonds, a motif that is highly stable. scispace.com
Computational studies are instrumental in quantifying the strength and geometry of these hydrogen bonds. mdpi.com DFT calculations can be used to determine the bond energies, bond lengths, and vibrational frequencies associated with the hydrogen bonds. The analysis of electron density at the bond critical points using QTAIM can further characterize the nature of these interactions.
In addition to the classic carboxylic acid dimer, other hydrogen bonding motifs are possible, involving the methoxy and ethoxy oxygen atoms as acceptors. However, these are expected to be significantly weaker than the O-H…O interactions of the carboxylic acid dimer. The presence of the bulky bromo, ethoxy, and methoxy groups may also introduce steric hindrance that could influence the formation of the typical planar dimer, potentially leading to more complex three-dimensional hydrogen-bonded networks. nih.gov
A theoretical investigation could predict the following hydrogen bond parameters for the carboxylic acid dimer of this compound:
| Hydrogen Bond Type | Donor Group | Acceptor Group | Predicted H…A Distance (Å) | **Predicted D-H…A Angle (°) ** | Predicted Interaction Energy (kcal/mol) |
| O-H…O | Carboxylic Acid | Carboxylic Acid | 1.65 | 175 | -12.5 |
Note: The data in this table is hypothetical and is based on typical values from computational studies of benzoic acid dimers. scispace.com
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the molecular structure and the observed spectrum.
Theoretical predictions of the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound can be obtained through DFT and time-dependent DFT (TD-DFT) calculations, respectively. nih.govresearchgate.net These calculations provide vibrational frequencies and electronic transition energies that can be compared with experimental data to confirm the molecular structure and assign spectral features.
The calculated infrared spectrum would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid (typically broad and centered around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and various C-O and C-Br stretching modes. The precise positions of these peaks are influenced by the electronic effects of the substituents and any intermolecular interactions, such as hydrogen bonding. For instance, the C=O stretching frequency is known to shift to lower wavenumbers upon the formation of a hydrogen-bonded dimer.
The predicted UV-Visible spectrum would reveal the electronic transitions of the molecule. For substituted benzoic acids, these typically include π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl group. The positions and intensities of these absorption bands are sensitive to the nature and position of the substituents on the benzene ring. The bromo, ethoxy, and methoxy groups all act as auxochromes, which are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid.
A summary of theoretically predicted spectroscopic data for this compound might look as follows:
| Spectroscopic Technique | Predicted Feature | Approximate Wavenumber/Wavelength | Assignment |
| Infrared (IR) | O-H stretch | 3000 cm⁻¹ | Carboxylic acid |
| Infrared (IR) | C=O stretch | 1710 cm⁻¹ | Carbonyl of carboxylic acid |
| Infrared (IR) | C-Br stretch | 650 cm⁻¹ | Bromo substituent |
| UV-Visible | π→π* transition | 290 nm | Benzene ring |
| UV-Visible | n→π* transition | 320 nm | Carbonyl group |
Note: The data in this table is hypothetical and represents typical values for substituted benzoic acids based on computational predictions. nih.govresearchgate.net
Applications of 3 Bromo 4 Ethoxy 5 Methoxybenzoic Acid in Advanced Organic Materials and Chemical Synthesis Research
Building Block in Complex Molecule Synthesis
The strategic placement of bromo, ethoxy, and methoxy (B1213986) groups on the benzoic acid framework makes 3-Bromo-4-ethoxy-5-methoxybenzoic acid a valuable intermediate in the synthesis of more complex and often biologically active molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification and amidation, while the aromatic ring can participate in cross-coupling reactions, leveraging the reactivity of the bromine substituent.
Research into analogous compounds, such as 2-bromo-5-methoxybenzoic acid derivatives, has demonstrated their utility in constructing novel benzohydrazide (B10538) structures. These resulting molecules have been investigated for their potential pharmacological activities, exhibiting promising results as analgesic, antifungal, and antibacterial agents. nih.gov This highlights the role of substituted bromobenzoic acids as foundational scaffolds for the development of new therapeutic candidates. The presence of the ethoxy and methoxy groups in this compound can further influence the solubility, lipophilicity, and metabolic stability of the final complex molecules, making it an attractive starting material for medicinal chemistry campaigns.
Precursor Development for Specialty Chemicals and Agrochemicals
In the realm of specialty chemicals and agrochemicals, substituted benzoic acid derivatives are frequently employed as key precursors. The functional groups on this compound allow for tailored modifications to achieve desired properties in the final products. For instance, research on the closely related compound, 3-bromo-4-hydroxy-5-methoxybenzoic acid, has indicated its role as a precursor in the synthesis of herbicides. biosynth.com This suggests that the structural motif of a brominated and alkoxy-substituted benzoic acid is relevant for creating agrochemically active compounds.
The development of specialty chemicals often requires building blocks with specific electronic and steric properties. The combination of the electron-donating ethoxy and methoxy groups and the electron-withdrawing (via inductive effect) but ortho-para directing bromine atom on the aromatic ring of this compound provides a unique electronic environment. This can influence the reaction pathways and the properties of downstream products, making it a candidate for the synthesis of dyes, polymers, and other performance materials.
Functionalization in Organic Electronic Materials Research
The field of organic electronics is rapidly advancing, with a continuous search for new materials that can improve the efficiency and stability of devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The functionalization of material surfaces and interfaces is a critical aspect of optimizing device performance.
While specific research on this compound for ETL modification is not extensively documented, the broader class of benzoic acid derivatives has been investigated for this purpose. The electron transport layer is a crucial component in organic solar cells, facilitating the efficient extraction of electrons from the active layer to the cathode. The surface properties of the ETL, such as its work function and surface energy, significantly impact the interfacial energetics and morphology, which in turn affect charge transport and recombination rates.
Studies have shown that modifying the surface of common ETL materials, such as zinc oxide (ZnO), with a self-assembled monolayer (SAM) of organic molecules can passivate surface defects and tune the work function. Benzoic acids, with their carboxyl group, can anchor to the metal oxide surface of the ETL. The substituents on the benzoic acid's aromatic ring can then be used to modulate the surface dipole and, consequently, the work function of the ETL. This can lead to a more favorable energy level alignment at the ETL/active layer interface, reducing the energy barrier for electron extraction and minimizing interfacial recombination losses. The ethoxy and methoxy groups on this compound, being electron-donating, could potentially influence the surface dipole in a beneficial way for electron extraction.
| Parameter | Effect of Surface Modification with Benzoic Acid Derivatives |
| Work Function | Can be tuned to achieve better energy level alignment. |
| Surface Defects | Passivation of trap states on the ETL surface. |
| Interfacial Recombination | Reduced recombination losses at the ETL/active layer interface. |
| Device Efficiency | Potential for increased power conversion efficiency. |
| Device Stability | Can be improved by creating a more robust and stable interface. |
This table provides a generalized overview of the effects of using benzoic acid derivatives for ETL modification in organic solar cells based on available research in the field.
Research into Novel Acidic Catalysts
The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to traditional metal-based catalysts. Benzoic acid and its derivatives have been explored as effective Brønsted acid organocatalysts in a variety of chemical transformations. researchgate.net
The acidity of the carboxylic acid group in benzoic acid can be finely tuned by the electronic nature of the substituents on the aromatic ring. The presence of both electron-donating (ethoxy, methoxy) and electron-withdrawing (bromo) groups on this compound suggests that its acidity can be modulated, potentially making it a useful catalyst for specific reactions.
Research has demonstrated that substituted benzoic acids can catalyze reactions such as the ring-opening polymerization of lactones and the asymmetric hydrogenation of alkenes. researchgate.netacs.org In these reactions, the benzoic acid protonates a substrate, activating it towards nucleophilic attack. The efficiency and selectivity of the catalysis can be influenced by the steric and electronic properties of the substituents on the benzoic acid catalyst. While direct catalytic applications of this compound are yet to be extensively reported, its structural features make it a compelling candidate for investigation in the field of organocatalysis.
| Reaction Type | Role of Benzoic Acid Catalyst |
| Ring-Opening Polymerization | Protonation and activation of the monomer. |
| Asymmetric Hydrogenation | Acts as a proton source in conjunction with a chiral catalyst. |
| Michael Addition | Can be used as an additive to improve reactivity and selectivity. beilstein-journals.org |
This table illustrates potential catalytic applications for substituted benzoic acids based on existing literature.
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromo-4-ethoxy-5-methoxybenzoic acid, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves bromination of a pre-substituted benzoic acid precursor. For example, bromination of 4-ethoxy-5-methoxybenzoic acid using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) at 40–60°C can yield the target compound . To minimize over-bromination, stoichiometric control (1:1 molar ratio of precursor to brominating agent) and reaction monitoring via TLC or HPLC are critical. Evidence from analogous compounds suggests that electron-donating groups (e.g., ethoxy, methoxy) direct bromination to the ortho/para positions, requiring precise temperature control (20–50°C) to avoid competing reactions .
Q. How can purity and structural integrity be confirmed after synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- NMR : The aromatic proton splitting pattern (e.g., doublets for para-substituted bromine) and integration ratios for ethoxy/methoxy groups (δ 1.3–1.5 ppm for ethoxy –CH2–, δ 3.8–4.0 ppm for methoxy O–CH3) .
- HPLC-MS : Retention time and molecular ion peak ([M-H]⁻ at m/z ≈ 289) for purity assessment .
- FTIR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
Advanced Research Questions
Q. How do the electron-withdrawing/donating effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom (electron-withdrawing) activates the aromatic ring for nucleophilic substitution (e.g., Suzuki coupling), while the ethoxy and methoxy groups (electron-donating) direct electrophilic attacks to specific positions. For example, in Pd-catalyzed couplings, the bromine at position 3 is reactive toward aryl boronic acids, but steric hindrance from the ethoxy (position 4) and methoxy (position 5) groups may require bulky ligands (e.g., SPhos) to enhance yield . Kinetic studies on analogous brominated benzoic acids show that methoxy groups reduce reaction rates by 15–20% compared to unsubstituted analogs .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Methodological Answer : Conflicting NMR/X-ray data can arise from dynamic proton exchange (e.g., carboxylic acid dimerization) or crystal packing effects. Solutions include:
- Variable-temperature NMR : Suppress exchange broadening by cooling to –40°C .
- X-ray crystallography : Resolve ambiguity in substituent positions; for example, methoxy groups in position 5 show characteristic C–O bond lengths of 1.43 Å .
- Comparative analysis : Use structurally similar compounds (e.g., 3-bromo-5-ethoxy-4-methylbenzoic acid, ) as benchmarks for chemical shift assignments .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). The carboxylic acid group often forms hydrogen bonds with Arg120/Arg513 residues, while bromine enhances binding affinity via hydrophobic interactions .
- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with bioactivity. For example, methoxy groups (σ = –0.12) increase electron density, potentially reducing antibacterial efficacy compared to nitro-substituted analogs .
Experimental Design & Data Analysis
Q. What experimental parameters should be optimized to scale up the synthesis of this compound without compromising yield?
- Methodological Answer :
- Solvent selection : Switch from DMF (high boiling point, hard to remove) to acetonitrile for easier post-reaction purification .
- Catalyst loading : Reduce Pd catalyst from 5 mol% to 2 mol% in coupling reactions by adding phase-transfer agents (e.g., TBAB) .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., di-brominated byproducts) by 30% in scaled reactions .
Q. How can unexpected byproducts (e.g., de-ethoxy or demethylation products) be characterized and mitigated?
- Methodological Answer :
- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., loss of ethoxy group: m/z 289 → 245) .
- Mechanistic probes : Add radical scavengers (e.g., BHT) to determine if de-alkoxylation is radical-mediated. Evidence from similar compounds shows ethoxy groups are more labile under acidic conditions (pH < 2) .
- Protecting groups : Temporarily protect the carboxylic acid as a methyl ester during bromination to prevent acid-catalyzed side reactions .
Applications in Advanced Research
Q. What role does this compound play in designing enzyme inhibitors?
- Methodological Answer : The compound serves as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs). For example:
- COX-2 inhibition : The bromine and methoxy groups align with the hydrophobic pocket of COX-2, while the carboxylic acid interacts with catalytic arginine residues. IC50 values for derivatives range from 0.8–5.2 μM in vitro .
- Structure-activity relationship (SAR) : Ethoxy chain elongation (e.g., propoxy) improves membrane permeability but reduces solubility, requiring logP optimization .
Q. How can this compound be utilized in material science, such as metal-organic frameworks (MOFs)?
- Methodological Answer : The carboxylic acid group coordinates with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs with tunable porosity. Bromine and ethoxy groups introduce steric bulk, enabling pore size modulation (e.g., 5–10 Å pores for gas storage). Thermogravimetric analysis (TGA) of analogous MOFs shows stability up to 300°C .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported reaction yields for bromination of substituted benzoic acids?
- Methodological Answer :
Variations arise from: - Substituent electronic effects : Methoxy groups deactivate the ring, requiring longer reaction times (24–48 hrs vs. 12 hrs for nitro-substituted analogs) .
- Solvent polarity : Polar solvents (DMF) increase bromination rates but may promote side reactions (e.g., oxidation of methoxy groups) .
Standardize protocols using kinetic studies (e.g., in situ IR to track bromine consumption) for direct comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
